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molecular formula C12H7BrClNO B8368354 (2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

(2-Bromopyridin-3-yl)-(2-chlorophenyl)methanone

Cat. No. B8368354
M. Wt: 296.54 g/mol
InChI Key: TWJIMGNLEFJLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320994B2

Procedure details

Add 85% manganese(IV) oxide (500 g, 5.75 mol) to a slurry of (2-bromopyridine)-(2-chlorophenyl)-methanol (392 g, 1.131 mol) in toluene (2.5 L), heat to a reflux and stir. After one hour cool to ambient temperature and filter through Celite®. Concentrate the solution under reduced pressure. Purify by recrystalization from MTBE: heptane (2:1) to give title compound 312.4 g (80%). 1H NMR (300 MHz, CDCl3), δ 8.50 (dd, 1H, J=1.83, 4.73), 7.78 (dd, 1H, J=1.83, 7.63), 7.60 (dd, 1H, J=1.53, 7.63), 7.53-7.34 (m, 4H); MS (IS) m/z 296.0 (M+1), 298.0 (M+1); m.p.=76.3° C.; Analysis for C12H7BrClNO: calcd: C, 48.60; H, 2.38; N, 4.72; found: C, 48.71; H, 2.48; N, 4.61; Rf=0.40 (hexane:ethyl acetate 2:1).
Name
(2-bromopyridine)-(2-chlorophenyl)-methanol
Quantity
392 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][OH:9].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1>C1(C)C=CC=CC=1.[O-2].[Mn+4].[O-2]>[Br:10][C:11]1[C:16]([C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[O:9])=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
(2-bromopyridine)-(2-chlorophenyl)-methanol
Quantity
392 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CO.BrC1=NC=CC=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to
TEMPERATURE
Type
TEMPERATURE
Details
a reflux
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify by recrystalization from MTBE: heptane (2:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 312.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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